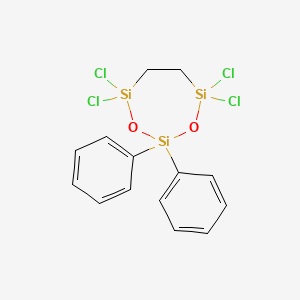
Neodymium--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium–water (1/2) is a compound formed by the interaction of neodymium, a rare earth metal, with water. Neodymium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its strong magnetic properties and is widely used in various high-strength permanent magnets and optical devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neodymium–water (1/2) can be synthesized through the reaction of neodymium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ 2 \text{Nd} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Nd(OH)}_3 (aq) + 3 \text{H}_2 (g) ] This reaction involves the slow reaction of neodymium with cold water, which can be accelerated by using hot water .
Industrial Production Methods
Industrial production of neodymium–water (1/2) involves the controlled reaction of neodymium metal with water in large-scale reactors. The process is carefully monitored to ensure the purity and quality of the final product. The neodymium hydroxide formed is then processed further for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Neodymium reacts with oxygen to form neodymium(III) oxide. [ 4 \text{Nd} (s) + 3 \text{O}_2 (g) \rightarrow 2 \text{Nd}_2\text{O}_3 (s) ]
Reduction: Neodymium can be reduced from its compounds using strong reducing agents.
Substitution: Neodymium can react with halogens to form neodymium halides. [ 2 \text{Nd} (s) + 3 \text{Cl}_2 (g) \rightarrow 2 \text{NdCl}_3 (s) ]
Common Reagents and Conditions
Common reagents used in the reactions of neodymium–water (1/2) include oxygen, halogens (such as chlorine, bromine, and iodine), and strong acids like sulfuric acid and hydrochloric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of neodymium–water (1/2) include neodymium hydroxide, neodymium oxide, and various neodymium halides. These products have significant industrial and scientific applications.
Applications De Recherche Scientifique
Neodymium–water (1/2) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various neodymium-based compounds and materials.
Biology: Employed in biological studies to understand the interactions of rare earth metals with biological systems.
Medicine: Utilized in medical imaging and diagnostic techniques due to its magnetic properties.
Industry: Widely used in the production of high-strength permanent magnets, which are essential components in electric motors, wind turbines, and various electronic devices
Mécanisme D'action
The mechanism of action of neodymium–water (1/2) involves the interaction of neodymium ions with water molecules. Neodymium ions can form coordination complexes with water, leading to the formation of neodymium hydroxide. The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of neodymium and its ability to form stable complexes with water molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neodymium–water (1/2) can be compared with other similar compounds, such as:
Praseodymium–water (1/2): Similar in terms of chemical properties and reactions.
Samarium–water (1/2): Exhibits similar reactivity with water and other reagents.
Europium–water (1/2): Shares similar coordination chemistry with water.
Uniqueness
Neodymium–water (1/2) is unique due to its strong magnetic properties, which are not as pronounced in other similar compounds. This makes it particularly valuable in applications requiring high-strength permanent magnets and advanced optical devices .
Propriétés
Numéro CAS |
845830-85-5 |
|---|---|
Formule moléculaire |
H4NdO2 |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
neodymium;dihydrate |
InChI |
InChI=1S/Nd.2H2O/h;2*1H2 |
Clé InChI |
BOIPAAVXMHGOIY-UHFFFAOYSA-N |
SMILES canonique |
O.O.[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


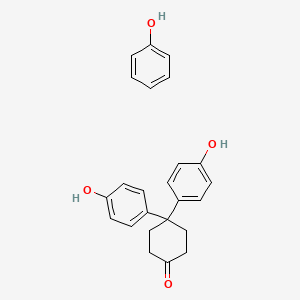

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
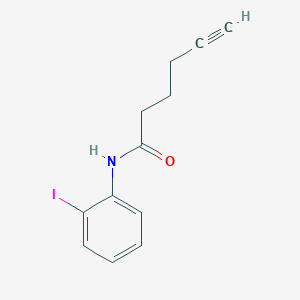

![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
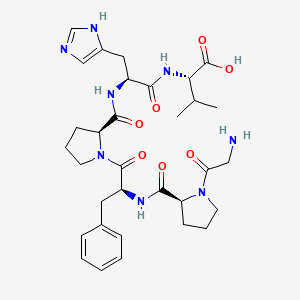
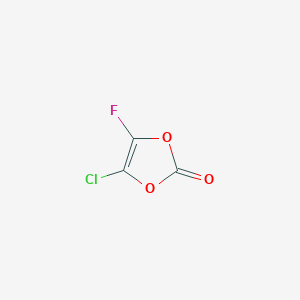
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
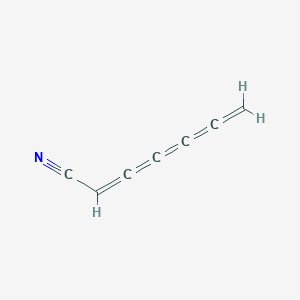
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
